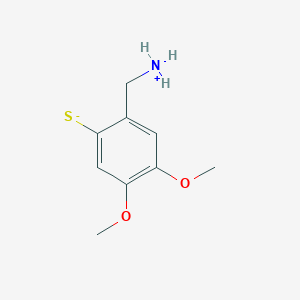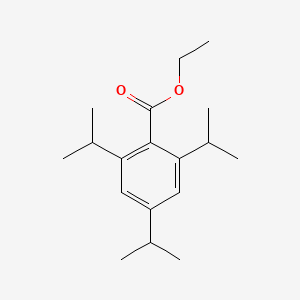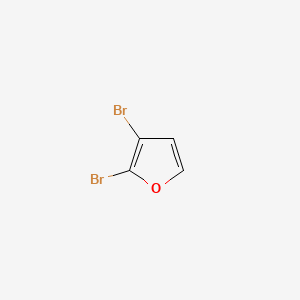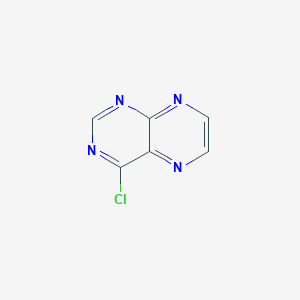
4-Chloropteridine
Descripción general
Descripción
4-Chloropyridine is a chlorine derivative of pyridine with a molecular formula of C5H4ClN . It is used as an intermediate in many chemical reactions .
Synthesis Analysis
4-Chloropyridine can be synthesized from pyridine through the method of synthesis involving 4-pyridylpyridinium dichloride . Another method involves starting from 4-hydroxypyridine, which is commercially available, and then using PCl5 (phosphorous pentachloride) or PCl3 to get 4-chloropyridine in high yield .
Molecular Structure Analysis
The molecular weight of 4-Chloropyridine is 113.54 g/mol . The IUPAC name is 4-chloropyridine . The InChI is 1S/C5H4ClN/c6-5-1-3-7-4-2-5/h1-4H .
Chemical Reactions Analysis
4-Chloropyridine is used as an intermediate in many chemical reactions . It is transformed into pyridine derivatives when nucleophiles are added .
Physical And Chemical Properties Analysis
4-Chloropyridine has a density of 1.2±0.1 g/cm³, a boiling point of 146.9±13.0 °C at 760 mmHg, and a vapor pressure of 5.8±0.3 mmHg at 25°C . It has a molar refractivity of 29.2±0.3 cm³ .
Aplicaciones Científicas De Investigación
Catalytic Decomposition and Environmental Remediation
4-Chlorophenol (4-CP) is a significant pollutant, and research into its catalytic decomposition is crucial for environmental remediation. Modified activated carbons show promise in decomposing 4-CP, with catalytic activity affected by the surface properties of the carbons. This process plays a vital role in reducing the presence of such toxic compounds in water, enhancing environmental protection (Huang et al., 2003).
Electrochemical Oxidation
The study of 4-CP's electrochemical oxidation behavior on vitreous carbon electrodes offers insights into effective methods for dealing with chlorinated pollutants. This research is relevant in the context of water treatment and environmental cleanup, particularly in acidic, neutral, and alkaline mediums (Duan et al., 2013).
Photocatalytic Decomposition
Research into photocatalytic decomposition of 4-CP using nanocomposites, like Fe3O4-Cr2O3, provides a novel method for water purification. The focus on such nanotechnology-based solutions can lead to more efficient and environmentally friendly methods for treating contaminated water (Singh et al., 2017).
Electrochemical Reduction-Oxidation
Pd/graphene electrocatalytic reduction–oxidation of 4-CP using a three-electrode system highlights advancements in electrochemical methods for treating resistant pollutants. The study shows the potential for more effective degradation of chlorophenols in wastewater treatment applications (Shi et al., 2016).
Photoelectrochemical Sensing
Developing photoelectrochemical sensors based on materials like BiPO4/BiOCl heterojunctions for detecting 4-CP in water indicates progress in monitoring environmental pollutants. Such technologies are essential for ensuring water safety and quality (Yan et al., 2019).
Chemical Analysis and Spectroscopy
Detailed chemical analysis and spectroscopic studies of molecules related to 4-Chloropteridine, such as 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, provide insights into their potential use in pharmaceuticals, particularly in the treatment of hypertension (Aayisha et al., 2019).
Nitrogen Doping in Catalysis
Studies on nitrogen doping of activated carbon support in Pd catalysts for aqueous phase 4-chlorophenol hydrodechlorination offer novel approaches to improve the catalytic activity in environmental applications, particularly in water treatment processes (Ruiz-Garcia et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloropteridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4/c7-5-4-6(11-3-10-5)9-2-1-8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTAZGNUCCXMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428074 | |
| Record name | 4-chloropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropteridine | |
CAS RN |
72700-48-2 | |
| Record name | 4-chloropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



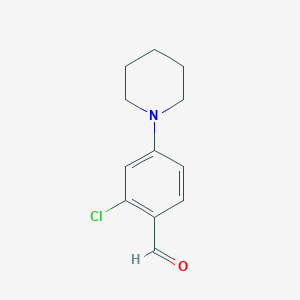
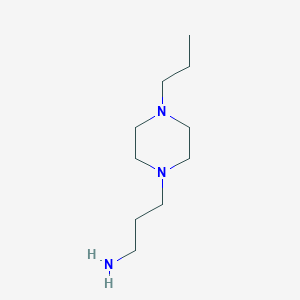
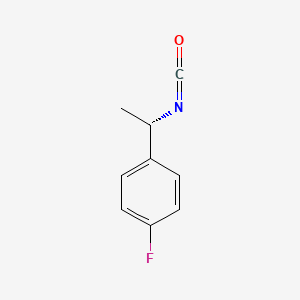
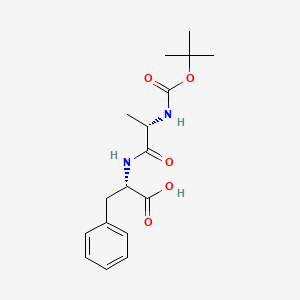
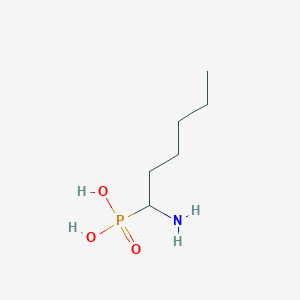
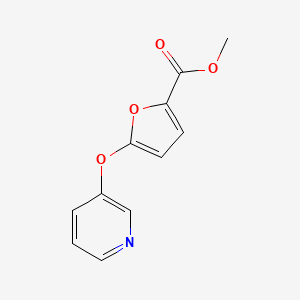
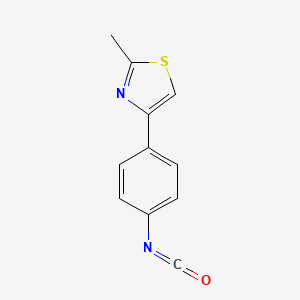
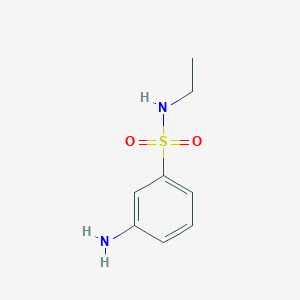
![N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine](/img/structure/B1599511.png)
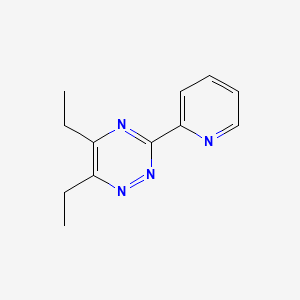
![1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine](/img/structure/B1599513.png)
